

# In-Depth Technical Guide to the Spectroscopic Data of Galanganone C

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## Compound of Interest

Compound Name: Galanganone C

Cat. No.: B1164239

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This technical guide provides a comprehensive overview of the spectroscopic data for **Galanganone C**, a novel chalcone bearing a long-chain alkylphenol isolated from the rhizomes of *Alpinia galanga*. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This document presents the detailed NMR and MS data in a structured format, outlines the experimental protocols used for its characterization, and provides visual representations of key structural correlations.

## Core Spectroscopic Data

The structural determination of **Galanganone C** was accomplished by a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the quantitative NMR and MS data obtained for **Galanganone C**.

**Table 1: Mass Spectrometry Data for Galanganone C**

Parameter	Value
Molecular Formula	C <sub>29</sub> H <sub>40</sub> O <sub>4</sub>
HRESIMS m/z [M+H] <sup>+</sup>	457.2999 (calculated for C <sub>29</sub> H <sub>41</sub> O <sub>4</sub> , 457.3005)

**Table 2:  $^1\text{H}$ -NMR Spectroscopic Data for Galanganone C (500 MHz,  $\text{CDCl}_3$ )**

Position	$\delta\text{H}$ (ppm)	Multiplicity	J (Hz)
2	7.63	d	8.5
3	7.39	d	8.5
5	7.42	d	8.5
6	7.42	d	8.5
$\alpha$	7.80	d	15.5
$\beta$	7.46	d	15.5
2'	6.45	s	7.5
6'	7.85	s	
4'-OCH <sub>3</sub>	3.93	s	
1''	2.89	t	
2''	1.65	m	
3''-13''	1.25-1.30	m	7.0
14''	0.88	t	

**Table 3:  $^{13}\text{C}$ -NMR Spectroscopic Data for Galanganone C (125 MHz,  $\text{CDCl}_3$ )**

Position	$\delta C$ (ppm)
1	138.4
2, 6	128.5
3, 5	129.0
4	130.5
$\alpha$	142.5
$\beta$	121.8
C=O	192.1
1'	113.8
2'	110.1
3'	162.8
4'	106.5
5'	165.2
6'	98.4
4'-OCH <sub>3</sub>	55.6
1"	36.2
2"	31.9
3"	31.6
4"-11"	29.3-29.7
12"	29.2
13"	22.7
14"	14.1

## Experimental Protocols

The isolation and characterization of **Galanganone C** involved a series of chromatographic and spectroscopic techniques.

## Isolation of Galanganone C

The air-dried and powdered rhizomes of *Alpinia galanga* were extracted with 95% ethanol. The resulting extract was then partitioned between petroleum ether and methanol. The methanol-soluble fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Galanganone C**.

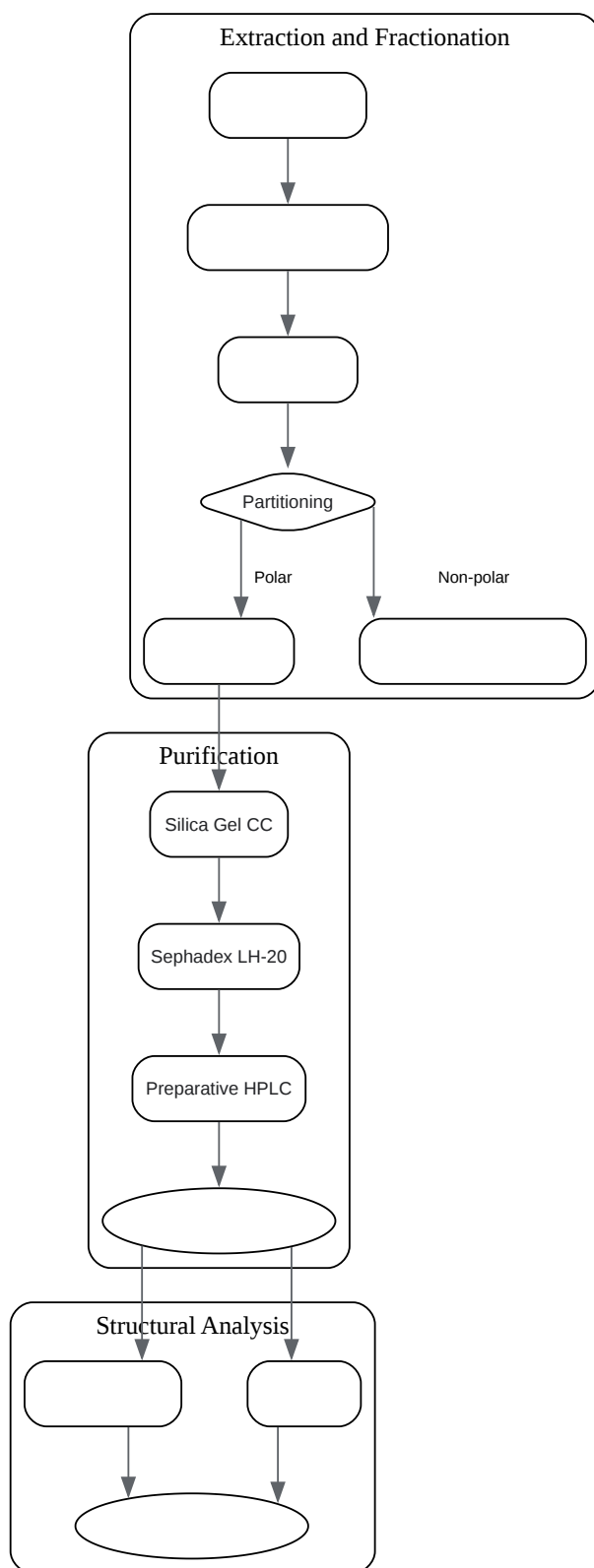
## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ . The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the exact mass and molecular formula of the compound.

## Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the key processes and structural features of **Galanganone C**.

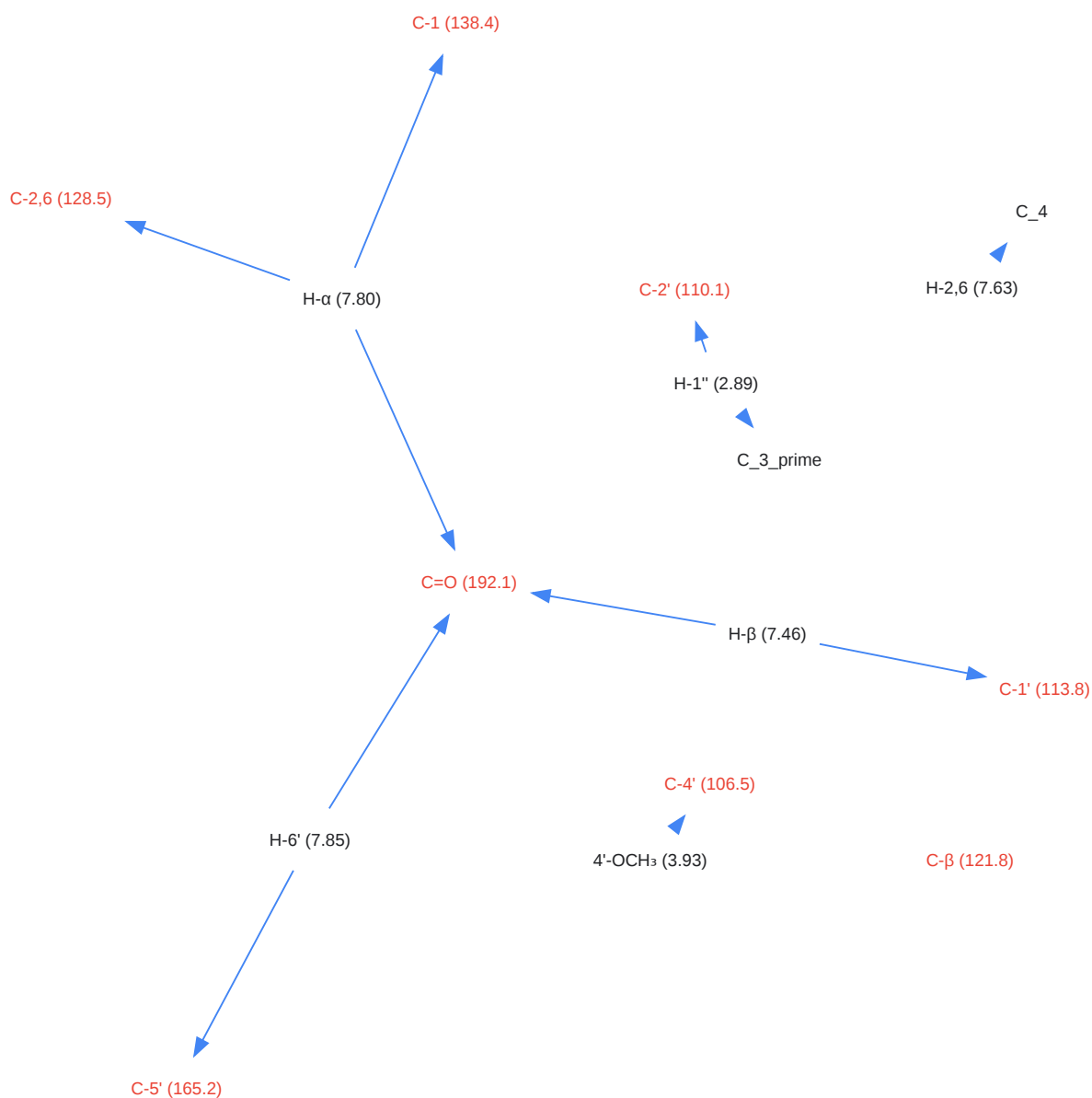
## Isolation and Identification Workflow



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Caption: Workflow for the isolation and structural elucidation of **Galanganone C**.

## Key HMBC Correlations of Galanganone C



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